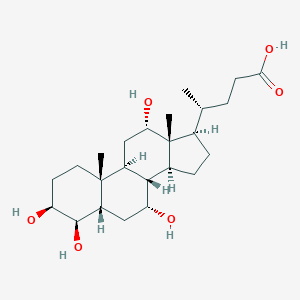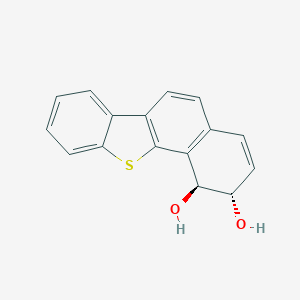
N-Acetylgalactosamine 6-O-2-aminoethylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetylgalactosamine 6-O-2-aminoethylphosphonate, also known as GalNAc-6-O-PEA, is a synthetic compound that has been the subject of extensive scientific research. It is a derivative of N-acetylgalactosamine, a monosaccharide that is a component of glycoproteins and glycolipids. GalNAc-6-O-PEA has been shown to have a variety of biochemical and physiological effects, and has potential applications in the fields of medicine and biotechnology.
Mécanisme D'action
N-Acetylgalactosamine 6-O-2-aminoethylphosphonateEA has been shown to inhibit the activity of enzymes involved in glycosylation, a process by which sugars are added to proteins and lipids. This inhibition results in changes to the structure and function of glycoproteins and glycolipids, which can have a variety of effects on cellular processes.
Biochemical and Physiological Effects
N-Acetylgalactosamine 6-O-2-aminoethylphosphonateEA has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of glycosylation, it has been shown to have anti-inflammatory and anti-tumor properties. It has also been shown to modulate the activity of certain enzymes involved in lipid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
N-Acetylgalactosamine 6-O-2-aminoethylphosphonateEA has several advantages for use in laboratory experiments. It is a synthetic compound, which means that it can be produced in large quantities and with high purity. It is also relatively stable, which makes it easy to handle and store. However, like any compound, it has limitations as well. For example, its effects may be specific to certain cell types or experimental conditions, which can make it difficult to generalize its results.
Orientations Futures
There are several potential future directions for research on N-Acetylgalactosamine 6-O-2-aminoethylphosphonateEA. One area of interest is the development of new therapeutic agents based on the compound's mechanism of action. Another area of research is the study of the compound's effects on lipid metabolism, which could have implications for the treatment of metabolic disorders. Additionally, further studies are needed to better understand the compound's effects on different cell types and in different experimental conditions.
Méthodes De Synthèse
N-Acetylgalactosamine 6-O-2-aminoethylphosphonateEA can be synthesized using a variety of methods. One common method involves the reaction of N-acetylgalactosamine with 2-aminoethylphosphonic acid in the presence of a catalyst such as triethylamine. The resulting compound can be purified using techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
N-Acetylgalactosamine 6-O-2-aminoethylphosphonateEA has been the subject of numerous scientific studies, and has potential applications in a variety of fields. One area of research has focused on the compound's mechanism of action, which is thought to involve inhibition of glycosylation. This has potential implications for the treatment of diseases such as cancer, where abnormal glycosylation is a hallmark of the disease.
Propriétés
Numéro CAS |
139039-73-9 |
|---|---|
Nom du produit |
N-Acetylgalactosamine 6-O-2-aminoethylphosphonate |
Formule moléculaire |
C10H21N2O8P |
Poids moléculaire |
328.26 g/mol |
Nom IUPAC |
[(2R,3R,4R,5R,6S)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methoxy-(2-aminoethyl)phosphinic acid |
InChI |
InChI=1S/C10H21N2O8P/c1-5(13)12-7-9(15)8(14)6(20-10(7)16)4-19-21(17,18)3-2-11/h6-10,14-16H,2-4,11H2,1H3,(H,12,13)(H,17,18)/t6-,7-,8+,9-,10+/m1/s1 |
Clé InChI |
WNLHTZSXBJOPST-SPFKKGSWSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1O)COP(=O)(CCN)O)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1O)COP(=O)(CCN)O)O)O |
SMILES canonique |
CC(=O)NC1C(C(C(OC1O)COP(=O)(CCN)O)O)O |
Synonymes |
N-acetylgalactosamine 6-O-2-aminoethylphosphonate NAFAEP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-({[(3-Ethoxybenzoyl)amino]carbothioyl}amino)benzoic acid](/img/structure/B238463.png)


![N-{[4-(acetylamino)phenyl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B238476.png)
![N-[(2-hydroxyphenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B238483.png)

![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B238493.png)

![2,4-dichloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B238506.png)
![N-(3-{[(1-naphthoylamino)carbothioyl]amino}phenyl)propanamide](/img/structure/B238507.png)
![3-ethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238513.png)

